6-(4-tert-butylbenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
(4-tert-butylphenyl)-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-18(2,3)15-6-4-13(5-7-15)17(22)21-9-8-16-14(11-21)10-19-12-20-16/h4-7,10,12H,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVLYOCHYNGOLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC3=NC=NC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Ortho-Amino Esters
The pyrido[4,3-d]pyrimidine scaffold is frequently constructed via cyclocondensation reactions. A seminal approach involves reacting ortho-amino esters with carbonyl-containing reagents:
- Ethyl isothiocyanatoacetate or dithioketal reagents in pyridine or acetic acid induces cyclization to form thioxo-pyrido[4,3-d]pyrimidines. For example, heating ortho-amino ester (1) with ethyl N-[bis(methylthio)methylene]glycinate (BMMA reagent) in acetic acid yields 2-thioxo-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-one in 85% yield.
- Halogenation of thioxo intermediates (e.g., using POCl₃) generates 4-chloro derivatives , which serve as precursors for further functionalization.
Hydrogenation and Saturation
Partial saturation of the pyrido[4,3-d]pyrimidine core is achieved via catalytic hydrogenation. For instance, tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (PubChem CID: 56924365) is synthesized by hydrogenating a fully aromatic precursor under H₂/Pd-C, followed by Boc protection. This intermediate is critical for introducing substituents at position 6.
Introduction of the 4-tert-Butylbenzoyl Group
Acylation of Amine Intermediates
The 4-tert-butylbenzoyl moiety is introduced via nucleophilic acyl substitution at position 6. Key steps include:
- Deprotection of Boc-Group : Treating tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate with trimethylsilyl iodide (TMSI) in acetonitrile or DCM removes the Boc group, yielding a free amine.
- Acylation Reaction : The liberated amine reacts with 4-tert-butylbenzoyl chloride in the presence of a base (e.g., triethylamine or DMAP) in THF or ethyl acetate. This step typically proceeds at 0–25°C for 12–24 hours, achieving yields of 70–85%.
Example Protocol :
Direct Cyclization with Pre-Functionalized Reagents
An alternative route involves incorporating the 4-tert-butylbenzoyl group during core synthesis:
- Ortho-amino esters bearing a 4-tert-butylbenzoyl-protected amine undergo cyclization with isocyanates or thioureas to form the pyrido[4,3-d]pyrimidine core directly. This method reduces post-functionalization steps but requires stringent control over regioselectivity.
Optimization and Sustainability Considerations
Catalytic and Solvent Systems
- Pd-Catalyzed Couplings : Sonogashira or Suzuki-Miyaura couplings are employed to introduce aryl groups but are less relevant for ketone functionalities. Instead, acyl chlorides are preferred for direct acylation.
- Solvent Selection : Ethyl acetate and acetone are favored for acylation due to their compatibility with amine nucleophiles and easy removal.
Yield and Cost Efficiency
- The Boc-protection/deprotection strategy (from) improves overall yield (42% over 7 steps) compared to traditional routes (12 steps).
- Replacing iridium catalysts with biocatalytic steps enhances sustainability.
Comparative Analysis of Methods
Structural and Mechanistic Insights
- Positional Reactivity : The 6-position’s amine in dihydropyrido[4,3-d]pyrimidines exhibits moderate nucleophilicity, necessitating activated acylating agents (e.g., benzoyl chlorides).
- Steric Effects : The tert-butyl group in 4-tert-butylbenzoyl chloride imposes steric hindrance, slowing acylation kinetics. Excess acyl chloride (1.2–1.5 equiv) mitigates this.
Chemical Reactions Analysis
Types of Reactions
6-(4-tert-Butylbenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrido[4,3-d]pyrimidine derivatives.
Scientific Research Applications
6-(4-tert-Butylbenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(4-tert-butylbenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may inhibit enzymes such as cyclin-dependent kinases (CDKs) or dihydrofolate reductase (DHFR), which are crucial for cell proliferation and survival
Pathways Involved: It can induce cell cycle arrest and apoptosis in cancer cells by modulating pathways like the CDK2/cyclin A2 pathway.
Comparison with Similar Compounds
Key Structural Features :
- Substituent : 4-tert-Butylbenzoyl group at position 6, contributing steric bulk and lipophilicity.
- Molecular Formula : Likely C₁₈H₂₂N₃O (inferred from analogs like BK45280, which has a 2,4,6-trimethylbenzoyl group and formula C₁₇H₁₉N₃O) .
Comparative Analysis with Structurally Similar Compounds
The pyrido[4,3-d]pyrimidine scaffold is highly versatile, with modifications at positions 2, 4, 6, and 7 significantly altering physicochemical and pharmacological properties. Below is a detailed comparison with key analogs:
Substituent Variations and Molecular Properties
*Estimated based on BK45280’s structure.
Functional Group Impact on Bioactivity
- Lipophilicity : The 4-tert-butylbenzoyl group in the target compound increases logP compared to analogs like 4-ethoxy derivatives (logP ~3.5 vs. ~1.2) . This enhances membrane permeability but may reduce aqueous solubility.
- Steric Effects : The tert-butyl group in the target compound may hinder binding to shallow active sites compared to smaller substituents like methyl or ethoxy .
Pharmacological Data from Structural Analogs
While direct data for 6-(4-tert-butylbenzoyl)-pyrido[4,3-d]pyrimidine are unavailable, related compounds exhibit notable bioactivity:
Biological Activity
6-(4-tert-butylbenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic potential, and relevant research findings.
- Molecular Formula : C14H16N2O
- Molecular Weight : 228.29 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The compound features a pyrido[4,3-d]pyrimidine core substituted with a tert-butylbenzoyl group, which may enhance its lipophilicity and biological activity.
The biological activity of 6-(4-tert-butylbenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is primarily attributed to its interaction with specific biological targets:
- Deubiquitinase Inhibition : Recent studies have indicated that compounds similar to this pyrido[4,3-d]pyrimidine can act as selective inhibitors of deubiquitinating enzymes (DUBs). DUBs play crucial roles in regulating protein stability and degradation pathways within cells. Inhibition of DUBs can lead to the stabilization of tumor suppressor proteins or the degradation of oncogenic proteins, making them appealing targets for cancer therapy .
Anticancer Activity
Research has shown that derivatives of pyrido[4,3-d]pyrimidine exhibit anticancer properties. The compound has been tested against various cancer cell lines with promising results:
These findings suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells.
Neuroprotective Effects
In addition to its anticancer activity, there is emerging evidence that pyrido[4,3-d]pyrimidines may possess neuroprotective properties. These effects are thought to arise from their ability to modulate signaling pathways involved in neuroinflammation and oxidative stress .
Case Study 1: Inhibition of USP7
A study investigating selective inhibitors of deubiquitinases highlighted the ability of certain pyrido[4,3-d]pyrimidines to inhibit USP7, a DUB implicated in various cancers. The compound demonstrated an IC50 value of less than 50 µM against USP7 while showing selectivity over other DUBs . This selectivity is crucial for minimizing off-target effects in therapeutic applications.
Case Study 2: Antitumor Efficacy in Vivo
In vivo studies using mouse models bearing tumors have shown that administration of 6-(4-tert-butylbenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine resulted in significant tumor regression compared to control groups. The mechanism was linked to enhanced apoptosis and reduced cell proliferation markers .
Q & A
Basic: What spectroscopic methods are essential for structural confirmation of 6-(4-tert-butylbenzoyl)-pyrido[4,3-d]pyrimidine derivatives?
To confirm the structure of synthesized derivatives, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for elucidating proton environments and carbon frameworks. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns, while infrared (IR) spectroscopy identifies functional groups like carbonyls (e.g., the tert-butylbenzoyl moiety). For example, in pyrido[4,3-d]pyrimidine analogs, ¹H NMR can distinguish between diastereotopic protons in the fused bicyclic system .
Advanced: How can computational chemistry optimize reaction pathways for synthesizing pyrido[4,3-d]pyrimidine derivatives?
Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates, enabling researchers to identify energetically favorable pathways. For instance, ICReDD’s methodology combines quantum mechanics with experimental validation to narrow optimal conditions (e.g., solvent selection, temperature). This approach reduces trial-and-error experimentation, as demonstrated in pyrido[4,3-d]pyrimidine synthesis via bromination and subsequent cyanation steps .
Basic: What in vitro assays are recommended for preliminary antimicrobial screening of pyrido[4,3-d]pyrimidine analogs?
Standard assays include:
- Broth microdilution (MIC determination against Gram-positive/negative bacteria).
- Agar diffusion (zone of inhibition measurement).
- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
For example, pyrido[4,3-d]pyrimidine derivatives with substituted aryl groups showed moderate activity against Staphylococcus aureus in agar diffusion assays .
Advanced: How can researchers design robust structure-activity relationship (SAR) studies for pyrido[4,3-d]pyrimidine-based compounds?
A systematic SAR approach involves:
- Structural diversification : Introduce substituents at the 4-tert-butylbenzoyl group (e.g., halogenation, methoxy groups) and modify the pyrido-pyrimidine core (e.g., saturation, heteroatom substitution).
- Biological profiling : Test analogs against multiple targets (e.g., kinases, antimicrobial assays).
- Statistical modeling : Use multivariate analysis (e.g., PCA) to correlate structural features with activity. For example, tert-butyl substitution enhances lipophilicity, improving membrane permeability in antimicrobial analogs .
Basic: What purification techniques are effective for isolating pyrido[4,3-d]pyrimidine derivatives?
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane for polar intermediates.
- Recrystallization : Ethanol/water mixtures are ideal for high-purity crystalline products.
- HPLC : For chiral or closely related analogs, reverse-phase C18 columns resolve enantiomers (e.g., ethyl ester derivatives) .
Advanced: How should researchers resolve contradictions in biological activity data between structurally similar derivatives?
- Validate assay reproducibility : Replicate experiments under standardized conditions (e.g., pH, cell line passage number).
- Assess off-target effects : Use proteome-wide profiling (e.g., affinity pulldown-MS) to identify unintended interactions.
- Evaluate physicochemical properties : LogP, solubility, and metabolic stability may explain discrepancies. For instance, tert-butylbenzoyl-substituted derivatives showed varied antimicrobial efficacy due to differences in cellular uptake .
Advanced: What experimental strategies mitigate side reactions during pyrido[4,3-d]pyrimidine synthesis?
- Protecting group strategies : Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during cyclization.
- Temperature control : Maintain low temperatures (<0°C) during bromination to prevent overhalogenation.
- Catalytic optimization : Employ Pd-mediated cross-coupling for regioselective arylations. For example, bromomethyl intermediates reacted selectively with malononitrile under inert atmospheres to avoid polymerization .
Basic: How can researchers validate the purity of pyrido[4,3-d]pyrimidine derivatives post-synthesis?
- High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy.
- Melting point analysis detects impurities (sharp vs. broad ranges).
- HPLC-UV/ELSD : Purity >95% is required for biological testing. For instance, 6-benzyl derivatives were validated using a C18 column with acetonitrile/water (70:30) .
Advanced: What role do molecular dynamics (MD) simulations play in studying pyrido[4,3-d]pyrimidine-protein interactions?
MD simulations predict binding modes and residence times. For kinase inhibitors, simulations reveal conformational changes in the ATP-binding pocket upon ligand binding. For example, tert-butylbenzoyl groups stabilize hydrophobic interactions in MD models of pyrido[4,3-d]pyrimidine analogs bound to EGFR kinase .
Basic: What solvent systems are optimal for solubility testing of pyrido[4,3-d]pyrimidine derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
